molecular formula C8H9ClN4S B1354257 (7-Chlorothiazolo[5,4-D]pyrimidin-2-YL)isopropylamine CAS No. 871266-86-3

(7-Chlorothiazolo[5,4-D]pyrimidin-2-YL)isopropylamine

Cat. No.: B1354257
CAS No.: 871266-86-3
M. Wt: 228.7 g/mol
InChI Key: MRQQYAMBJJWLRQ-UHFFFAOYSA-N
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Description

(7-Chlorothiazolo[5,4-D]pyrimidin-2-YL)isopropylamine is a heterocyclic organic compound belonging to the pyrimidine family. It has the molecular formula C8H9ClN4S and a molecular weight of 228.7 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Chlorothiazolo[5,4-D]pyrimidin-2-YL)isopropylamine typically involves the reaction of 7-chlorothiazolo[5,4-d]pyrimidine with isopropylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process often includes steps such as purification and crystallization to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(7-Chlorothiazolo[5,4-D]pyrimidin-2-YL)isopropylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

(7-Chlorothiazolo[5,4-D]pyrimidin-2-YL)isopropylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of (7-Chlorothiazolo[5,4-D]pyrimidin-2-YL)isopropylamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    7-Chlorothiazolo[5,4-d]pyrimidine: A closely related compound with similar structural features.

    7-chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-amine:

Uniqueness

(7-Chlorothiazolo[5,4-D]pyrimidin-2-YL)isopropylamine is unique due to its specific structural configuration and the presence of the isopropylamine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

7-chloro-N-propan-2-yl-[1,3]thiazolo[5,4-d]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4S/c1-4(2)12-8-13-5-6(9)10-3-11-7(5)14-8/h3-4H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQQYAMBJJWLRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC2=C(S1)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20468421
Record name 7-Chloro-N-(propan-2-yl)[1,3]thiazolo[5,4-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871266-86-3
Record name 7-Chloro-N-(propan-2-yl)[1,3]thiazolo[5,4-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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